n-Adenosylaziridine

DNA methyltransferase synthetic cofactor bioconjugation

n-Adenosylaziridine (CAS 219497-87-7), also referred to as 5'-(1-aziridinyl)-5'-deoxyadenosine, is a synthetic cofactor analogue of S-adenosyl-L-methionine (AdoMet). It is characterized by the replacement of AdoMet's methionine side chain with an aziridinyl residue.

Molecular Formula C12H16N6O3
Molecular Weight 292.29 g/mol
CAS No. 219497-87-7
Cat. No. B3049769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Adenosylaziridine
CAS219497-87-7
Molecular FormulaC12H16N6O3
Molecular Weight292.29 g/mol
Structural Identifiers
SMILESC1CN1CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
InChIInChI=1S/C12H16N6O3/c13-10-7-11(15-4-14-10)18(5-16-7)12-9(20)8(19)6(21-12)3-17-1-2-17/h4-6,8-9,12,19-20H,1-3H2,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1
InChIKeyZUBRQACMPQRWEV-WOUKDFQISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Adenosylaziridine (CAS 219497-87-7): A Foundational Synthetic Cofactor for Sequence-Specific DNA Modification


n-Adenosylaziridine (CAS 219497-87-7), also referred to as 5'-(1-aziridinyl)-5'-deoxyadenosine, is a synthetic cofactor analogue of S-adenosyl-L-methionine (AdoMet). It is characterized by the replacement of AdoMet's methionine side chain with an aziridinyl residue . This structural modification converts a natural methyltransferase cofactor into a versatile molecular tool for the quantitative, base- and sequence-specific covalent coupling of reporter groups to DNA, catalyzed by DNA methyltransferases . The compound serves as the core scaffold for a family of derivatized cofactors and is the critical starting material for Sequence-specific Methyltransferase-Induced Labelling (SMILing) .

n-Adenosylaziridine: Beyond Simple Methyl Transfer – Why AdoMet and Simple Aziridine Analogs Cannot Interchange


Substitution of n-adenosylaziridine with the natural cofactor AdoMet or later-generation derivatized aziridine cofactors is not functionally equivalent. AdoMet is limited to transferring a methyl group, a very poor reporter for bioconjugation applications . While n-adenosylaziridine is the parent aziridine cofactor that enables quantitative DNA coupling, its 8-modified derivatives, which carry reporter groups at the adenine 8-position, are poor substrates for the DNA cytosine-C5 methyltransferase M.HhaI, a key enzyme for CpG methylation studies . Thus, n-adenosylaziridine's unique value lies in its dual role: it is both a direct, enzyme-compatible coupling agent for M.TaqI-mediated labeling and the essential unmodified scaffold required for synthesizing next-generation cofactors like 7-deazaadenosylaziridine that overcome enzyme-specific limitations .

Quantitative Differentiation of n-Adenosylaziridine: Head-to-Head Evidence for DNA Bioconjugation


Quantitative DNA Coupling vs. AdoMet's Methyl-Only Limitation

n-Adenosylaziridine differentiates itself from the natural cofactor S-adenosyl-L-methionine (AdoMet) by enabling quantitative, covalent DNA modification instead of a simple methyl transfer. The aziridine cofactor is 'quantitatively, base- and sequence-specifically coupled with DNA in a DNA MTase-catalyzed reaction' , whereas AdoMet's transferable methyl group is described as 'a very limited reporter group' that prevents practical bioconjugation . This represents a functional gain from a non-reporter group to a quantitative coupling handle.

DNA methyltransferase synthetic cofactor bioconjugation

Sequence-Specific Adenine Targeting: Defined 5'-TCGA-3' Labeling

n-Adenosylaziridine provides base- and sequence-specific targeting of adenine within the double-stranded 5'-TCGA-3' recognition site when used with M.TaqI . In contrast, the natural cofactor AdoMet methylates multiple nucleobases (adenine-N6, cytosine-N4, and cytosine-C5) across varying recognition sequences, depending on the specific MTase . This specific 5'-TCGA-3' targeting is the basis for the compound's use in SMILing technology.

site-specific labeling DNA adenine-N6 methyltransferase aziridine cofactor

The Unmodified Scaffold: Essential for Custom Reporter Group Attachment

n-Adenosylaziridine is unique as the unmodified parent scaffold that enables the synthesis of a 'large variety of new synthetic cofactors' by direct attachment of reporter groups to the adenine ring or aziridine moiety . While derivatized cofactors like 8-modified n-adenosylaziridine are effective for M.TaqI, the parent compound's unsubstituted structure is required to generate alternative derivatives, such as the 7-deazaadenosylaziridine, which overcomes the M.HhaI incompatibility of 8-modified analogs . No other single compound provides this synthetic gateway.

cofactor engineering reporter group attachment SMILing derivatives

Superior M.HhaI Compatibility Over 8-Modified Derivatives

Although both M.HhaI and M.TaqI 'can utilize N-adenosylaziridine (2) equally well' , the commonly used 8-modified n-adenosylaziridine derivatives are explicitly described as 'poor substrates for the DNA cytosine-C5 MTase from Haemophilus haemolyticus (M.HhaI)' . This incompatibility with M.HhaI, the key enzyme for targeting CpG dinucleotides, renders 8-modified analogs unsuitable for mammalian DNA methylation studies. n-Adenosylaziridine itself does not carry this limitation.

DNA cytosine-C5 methyltransferase M.HhaI substrate CpG methylation detection

Nucleus-Delivery Enabled by Covalent Plasmid Labeling for Transfection Studies

n-Adenosylaziridine-based SMILing technology enables covalent, sequence-specific labeling of plasmid DNA for studying intracellular trafficking after transfection. A newly synthesized n-adenosylaziridine derivative (6Cy3Az) was used for 'quantitative coupling with plasmid DNA' , and the resulting fluorescently labeled plasmids were visualized in mammalian cells, revealing unexpected translocation into the nucleus despite the absence of nuclear import sequences . In contrast, non-covalent labeling methods suffer from dye dissociation, leading to false localization signals.

plasmid DNA labeling gene delivery intracellular trafficking

High-Value Application Scenarios for Procuring n-Adenosylaziridine


Enzymatic, Sequence-Specific DNA Labeling (SMILing) for Single-Molecule Imaging

n-Adenosylaziridine is the core starting material for preparing fluorescent cofactor derivatives used in SMILing. Its quantitative, base- and sequence-specific coupling to adenine within 5'-TCGA-3' by M.TaqI ensures that each DNA molecule carries exactly one label at a defined position. This precision is critical for single-molecule fluorescence resonance energy transfer (smFRET) and optical DNA mapping, where label stoichiometry and position directly impact data quality.

Synthesis of Custom Cofactor Libraries for Multi-Enzyme DNA Modification Platforms

The unmodified n-adenosylaziridine scaffold is the synthetic gateway for creating a diverse library of cofactor analogues . Laboratories can derivatize the parent compound at the 6-, 7-, or 8-position to match the steric requirements of different DNA MTases. For instance, 7-deazaadenosylaziridine, synthesized from n-adenosylaziridine, is the only cofactor enabling quantitative M.HhaI-mediated biotinylation of CpG sites . Procuring the parent compound is a cost-effective strategy for building an in-house panel of enzyme-matched cofactors.

Covalent Plasmid Labeling for Intracellular Trafficking and Gene Delivery Research

n-Adenosylaziridine-derived cofactors enable the covalent attachment of fluorophores to plasmid DNA without disrupting its biological activity. In transfection studies, this covalent labeling approach revealed that prokaryotic plasmids lacking nuclear import sequences can still translocate into the nucleus of mammalian cells, a finding that would be obscured by non-covalent dye dissociation . Procuring n-adenosylaziridine is essential for any gene delivery study requiring unequivocal, stable DNA tracking.

CpG Methylation Detection in Mammalian DNA

n-Adenosylaziridine itself is a compatible substrate for M.HhaI, the DNA cytosine-C5 methyltransferase that targets CpG dinucleotides . Unlike 8-modified aziridine cofactors, which are poor M.HhaI substrates, the parent compound can be used directly or further derivatized to create probes for methylation-dependent DNA biotinylation. This application is directly relevant to epigenetic research and cancer diagnostics based on aberrant DNA methylation patterns.

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